Bandgap Engineering: 2D Monolayer Ba₃As₂ Offers a Narrower 0.68 eV Gap vs. 0.61 eV for Ba₃P₂ and 0.41 eV for Ca₃N₂
First-principles density functional theory (DFT) calculations on two-dimensional (2D) II₃-V₂ monolayers in the P3¯m1 space group reveal that Ba₃As₂ possesses an indirect narrow bandgap of 0.68 eV [1]. This value is quantitatively distinct from its isostructural comparators Ba₃P₂ (0.61 eV) and Ca₃N₂ (0.41 eV) evaluated under identical computational conditions [1]. The 0.68 eV bandgap positions Ba₃As₂ optimally for infrared (IR) detection applications, bridging the gap between narrower-gap and wider-gap 2D semiconductors.
| Evidence Dimension | Electronic bandgap (2D monolayer, indirect) |
|---|---|
| Target Compound Data | 0.68 eV |
| Comparator Or Baseline | Ba₃P₂ (0.61 eV); Ca₃N₂ (0.41 eV) |
| Quantified Difference | +0.07 eV relative to Ba₃P₂; +0.27 eV relative to Ca₃N₂ |
| Conditions | First-principles DFT calculations; P3¯m1 space group 2D monolayers |
Why This Matters
The 0.68 eV bandgap enables specific spectral response in the near-infrared (NIR) to short-wave infrared (SWIR) range, making Ba₃As₂ uniquely suitable among II₃-V₂ 2D materials for IR photodetector design.
- [1] Chen QY, Huang FJ, Ruan JQ, et al. Two-dimensional P3¯m1 Ca₃N₂, Ba₃P₂, and Ba₃As₂: Promising stable narrow-gap semiconductors for infrared and broadband photodetectors. Physical Review Applied. 2024;22:034013. View Source
